S186
Description
S186 is a compound referenced in two distinct scientific contexts:
Properties
InChI |
InChI=1S/C5H13NO7P2.Ca.Na/c1-3-5(6-4(2)7,14(8,9)10)15(11,12)13;;/h3H2,1-2H3,(H,6,7)(H2,8,9,10)(H2,11,12,13);; | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTHTLCSASTWJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(NC(=O)C)(P(=O)(O)O)P(=O)(O)O.[Na].[Ca] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13CaNNaO7P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
S186 is a compound that has garnered attention in recent years due to its diverse biological activities. This article provides an overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Overview of this compound
This compound is classified as a synthetic compound with potential applications in various fields, particularly in pharmacology and biochemistry. It has been studied for its effects on different biological pathways and its ability to modulate cellular functions.
The biological activity of this compound is primarily attributed to its interaction with specific cellular targets, which can influence various signaling pathways. Research indicates that this compound may affect:
- Transcription Factors (TFs) : this compound has been shown to modulate the activity of certain transcription factors that regulate gene expression. This modulation can lead to changes in cellular responses and adaptations to environmental stimuli .
- Cell Proliferation : Studies have demonstrated that this compound can inhibit cell proliferation in cancer cells, suggesting potential applications in oncology .
- Apoptosis Induction : The compound has also been linked to the induction of apoptosis in various cell lines, highlighting its potential as an anti-cancer agent .
Biological Activity Data
The following table summarizes key biological activities associated with this compound based on recent studies:
Case Studies
Several case studies have highlighted the efficacy and mechanisms of this compound in various contexts:
- Cancer Treatment : A study evaluated the effects of this compound on neuroblastoma cells, revealing that it significantly reduced cell viability and induced apoptosis through the activation of caspase pathways. The study concluded that this compound could be a promising candidate for developing targeted therapies for neuroblastoma .
- Inflammatory Response : Another investigation focused on the anti-inflammatory properties of this compound. The compound was shown to inhibit pro-inflammatory cytokine production in macrophages, suggesting its potential use in treating inflammatory diseases .
- Neuroprotection : Research on the neuroprotective effects of this compound indicated that it could mitigate oxidative stress-induced damage in neuronal cells. This property positions this compound as a candidate for further exploration in neurodegenerative disease therapies .
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Dielectric and Insulation Properties of Epoxy Composites
| Composite | Dielectric Constant (ε) | DC Flashover Voltage (kV/mm) | Nano-SiO₂ Optimal Size (nm) |
|---|---|---|---|
| BPA Epoxy | 4.5 | 25.3 | N/A |
| BPA + this compound | 3.9 | 29.8 | 20–30 |
| BPA + this compound + Nano-SiO₂ (30 nm) | 3.6 | 34.1 | 20–30 |
Table 2: Chelation Efficacy in Beryllium Poisoning
| Metric | This compound | 8102 | DTPA |
|---|---|---|---|
| Survival Rate (Mice, %) | 90 | 75 | 50 |
| Survival Rate (Rats, %) | 70 | 85 | 40 |
| Be Excretion (24h, %) | 38 | 48 | 12 |
Discussion
- Epoxy Resins: this compound’s ability to reduce dielectric loss and enhance flashover voltage outperforms similar modifiers. However, its dependency on nano-SiO₂ particle size (optimal at 20–30 nm) suggests limitations in scalability .
- Chelators : While this compound is versatile, its species-dependent efficacy highlights the need for tailored formulations. The superior excretion rates of 8102 in rats warrant further study into structural synergies .
Q & A
Basic Research Questions
Q. How to formulate a research question for studying S186's chemical properties?
- Methodological Answer : Begin by narrowing the scope using frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with gaps in existing literature . For example:
- Feasibility: Assess access to synthesis equipment (e.g., NMR, HPLC) .
- Novelty: Compare this compound’s structural analogs to identify understudied properties (e.g., stereochemical stability) .
- Use PICO (Population, Intervention, Comparison, Outcome) for hypothesis-driven questions, such as, “How does solvent polarity (Intervention) affect this compound’s crystallization kinetics (Outcome) compared to analogous compounds (Comparison)?” .
Q. What foundational methodologies are effective for synthesizing this compound?
- Methodological Answer :
- Step 1 : Review protocols from primary literature on intermolecular aza-Friedel-Crafts reactions, as this compound is synthesized via rearrangement-coupled methods .
- Step 2 : Optimize reaction conditions (e.g., temperature, catalyst loading) using Design of Experiments (DoE) to minimize byproducts .
- Step 3 : Validate purity via chromatographic (HPLC) and spectroscopic (NMR, IR) techniques, documenting retention times and spectral peaks in a Table 1 (example below) :
| Technique | Parameter | Observed Value | Reference Value |
|---|---|---|---|
| HPLC | Retention Time (min) | 12.3 | 12.5 |
| H NMR | δ (ppm) | 7.2 (d, J=8.4) | 7.1 (d, J=8.2) |
Q. How to design a literature review strategy for this compound-related studies?
- Methodological Answer :
- Use databases like SciFinder and Reaxys with keywords “this compound synthesis,” “aza-Friedel-Crafts,” and “alkaloid derivatives” .
- Critically appraise sources by prioritizing peer-reviewed journals over preprint repositories; exclude non-academic platforms (e.g., ) .
- Organize findings into a Table 2 categorizing synthesis routes, yields, and analytical methods .
Advanced Research Questions
Q. How to resolve contradictions in spectroscopic data for this compound?
- Methodological Answer :
- Error Analysis : Quantify instrument uncertainty (e.g., NMR shimming errors ±0.05 ppm) and procedural variability (e.g., sample concentration effects) .
- Comparative Modeling : Use computational tools (DFT, Gaussian) to simulate spectra under differing conditions (e.g., solvent dielectric constant) and compare with empirical data .
- Replication : Repeat experiments with controlled variables (e.g., degassed solvents) to isolate confounding factors .
Q. What strategies address low reproducibility in this compound’s bioactivity assays?
- Methodological Answer :
- Standardization : Adopt SOPs for cell-line maintenance (e.g., passage number, media composition) to reduce biological variability .
- Blind Testing : Implement double-blinding in assay workflows to minimize observer bias .
- Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) .
Q. How to optimize this compound’s synthetic yield while maintaining stereochemical integrity?
- Methodological Answer :
- DoE Approach : Vary catalysts (e.g., chiral vs. achiral), temperatures, and solvent systems in a factorial design .
- In-situ Monitoring : Use techniques like FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .
- Yield vs. Purity Trade-off : Present results in a Table 3 comparing yield (%) and enantiomeric excess (ee%) across conditions :
| Condition | Catalyst | Yield (%) | ee% |
|---|---|---|---|
| A | L-Proline | 65 | 98 |
| B | Pd/C | 85 | 82 |
Q. What ethical considerations apply when publishing this compound’s toxicological data?
- Methodological Answer :
- Data Transparency : Disclose raw datasets (e.g., LC50 values) in supplementary materials, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Dual-Use Awareness : Evaluate risks of misuse (e.g., ecotoxicity) and consult institutional review boards (IRBs) for guidance .
Data Presentation and Validation
Q. How to differentiate primary vs. secondary data in this compound research manuscripts?
- Methodological Answer :
- Primary Data : Include raw chromatograms, spectral files, and lab journals in appendices .
- Secondary Data : Process results into summary tables/figures (e.g., kinetic plots) with explicit statistical descriptors (mean ± SD, n=3) .
Key Takeaways
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
